Benzylisatin

Description

Historical Context of Isatin (B1672199) Derivatives in Heterocyclic Chemistry

Isatin, an indole (B1671886) derivative, was first isolated in 1841 through the oxidation of indigo (B80030) using nitric and chromic acids. researchgate.netscispace.com This discovery opened the door to a vast field of heterocyclic chemistry. Isatin and its derivatives are naturally found in various plants and have also been identified as endogenous compounds in mammals. researchgate.netirapa.org The versatility of the isatin core allows for chemical modifications at multiple positions, leading to a wide array of derivatives with diverse applications. scispace.comrsc.org Historically, these compounds have been instrumental as precursors in the synthesis of a variety of heterocyclic systems and have been a subject of extensive research due to their broad spectrum of chemical reactivity and biological activities. irapa.orgbiomedres.us

Significance of Indole-2,3-dione Core as a Privileged Scaffold in Drug Discovery

The indole-2,3-dione (isatin) scaffold is recognized as a "privileged structure" in drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of new drugs. researchgate.net The indole nucleus is a common feature in many alkaloids and has been a focal point of chemical research, leading to numerous biologically active compounds. nih.gov Isatin derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. biomedres.usresearchgate.netnih.gov Their ability to be synthetically modified allows for the fine-tuning of their biological profiles, making them highly valuable in medicinal chemistry. nih.govnih.gov

Overview of 1-Benzyl-1H-indole-2,3-dione within Substituted Isatin Chemistry

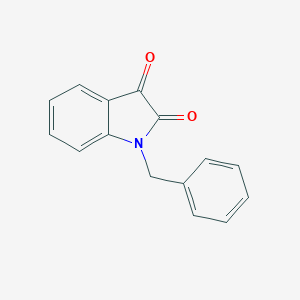

1-Benzyl-1H-indole-2,3-dione, also known as N-benzylisatin, is a synthetic derivative of isatin. ontosight.ai Its chemical structure features a benzyl (B1604629) group attached to the nitrogen atom of the indole ring system, with dione (B5365651) functionalities at the 2 and 3 positions. ontosight.ai This compound serves as a key intermediate in the synthesis of more complex heterocyclic molecules. scispace.com The presence of the benzyl group can enhance the biological activity of the isatin core, and various derivatives with substitutions on the benzyl ring or the isatin nucleus have been synthesized and studied for their potential therapeutic applications. sysrevpharm.orgmdpi.com

Physicochemical Properties of 1-Benzyl-1H-indole-2,3-dione:

Academic Research Landscape and Future Perspectives

The academic research landscape for 1-Benzyl-1H-indole-2,3-dione and its derivatives is active, with ongoing investigations into their synthesis and biological activities. sysrevpharm.orgscispace.com Researchers are exploring new synthetic routes to create novel derivatives and evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. saspublishers.comrsc.org For instance, studies have shown that Schiff bases derived from N-benzylated isatins exhibit moderate antibacterial activity. sysrevpharm.org Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one have shown promising anticancer activity against breast and lung cancer cell lines. mdpi.com Future research will likely focus on optimizing the structure of these compounds to enhance their therapeutic efficacy and selectivity. The development of more efficient and environmentally friendly synthetic methods is also an area of interest. rsc.orgacs.org The versatility of the 1-benzyl-1H-indole-2,3-dione scaffold suggests that it will continue to be a valuable platform for the discovery of new drug candidates. rsc.orgresearchgate.net

Table of Compound Names:

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIISFRLGYDVIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295164 | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-89-6 | |

| Record name | 1217-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1h Indole 2,3 Dione and Its Functionalized Analogues

N-Benzylation Strategies for the Indole-2,3-dione Ring System

The introduction of a benzyl (B1604629) group at the nitrogen atom of the indole-2,3-dione (isatin) core is a fundamental step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation reactions.

Alkylation Reactions Utilizing Benzyl Halides

The most common method for the N-benzylation of isatin (B1672199) involves its reaction with benzyl halides, such as benzyl chloride or benzyl bromide. sysrevpharm.orgchalcogen.roijapbc.com This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated nitrogen of the isatin ring attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.

The general reaction is as follows: Isatin + Benzyl Halide → 1-Benzyl-1H-indole-2,3-dione + Halide Salt

This method has been successfully employed to synthesize not only the parent 1-benzyl-1H-indole-2,3-dione but also a variety of substituted analogues by using appropriately substituted isatins or benzyl halides. sysrevpharm.orgchalcogen.ro For instance, isatin and its 5-methoxy and 5-fluoro analogues have been reacted with benzyl iodide to yield the corresponding N-benzylated derivatives. sysrevpharm.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the N-benzylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and catalyst. A widely utilized system involves the use of potassium carbonate (K2CO3) as the base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). sysrevpharm.orgchalcogen.ro

The role of the base is to deprotonate the N-H of the isatin, generating the more nucleophilic isatin anion. The reaction is often carried out at elevated temperatures to increase the reaction rate. chalcogen.rolookchem.com For example, a mixture of isatin, K2CO3, and benzyl chloride in acetonitrile can be refluxed to produce 1-benzyl-1H-indole-2,3-dione. sysrevpharm.org In some procedures, potassium iodide (KI) is added as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive benzyl iodide. sysrevpharm.org

Alternative conditions have also been explored to optimize yields and reaction times. These include the use of different base-solvent combinations such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Microwave-assisted synthesis using solid-supported KF/alumina has also been reported as an efficient method for N-alkylation of isatin. arkat-usa.org

Table 1: Optimized Conditions for N-Benzylation of Isatin

| Reagents | Base | Solvent | Temperature | Yield (%) | Reference |

| Isatin, Benzyl Chloride | K2CO3 | Acetonitrile | Reflux | 79 | sysrevpharm.org |

| Isatin, Benzyl Chloride/Bromide | K2CO3 | DMF | 80°C | 60-75 | chalcogen.ro |

| Isatin, Benzyl Bromide | K2CO3 | DMF | 60°C | - | lookchem.com |

| Isatin, Benzyl Chloride | K2CO3 | DMF | Reflux | - | ijapbc.com |

Synthesis of N-Benzylated Indole-2,3-dione Schiff Bases

The carbonyl group at the C-3 position of 1-benzyl-1H-indole-2,3-dione is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N double bond.

Condensation Reactions with Primary Amines and Diamines

N-benzylated isatins can be reacted with a variety of primary amines and diamines to produce a diverse range of Schiff bases. sysrevpharm.orgsysrevpharm.org The reaction typically involves refluxing a mixture of the N-benzylated isatin and the amine in a suitable solvent, often ethanol. ijapbc.com For instance, 1-benzyl-1H-indole-2,3-dione has been condensed with amines like sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778) to yield the corresponding Schiff base derivatives. sysrevpharm.orgsysrevpharm.org Similarly, reactions with diamines such as p-phenylenediamine (B122844) lead to the formation of imesatin compounds. ijapbc.com

Mechanistic Pathways of Schiff Base Formation on the 1-Benzyl-1H-indole-2,3-dione Scaffold

The formation of a Schiff base from 1-benzyl-1H-indole-2,3-dione and a primary amine proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.

The mechanism can be outlined as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the C-3 carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Elimination of water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated, leading to the formation of a protonated imine (iminium ion).

Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final Schiff base product.

This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction.

Derivatization at the C-3 Position of 1-Benzyl-1H-indole-2,3-dione

Beyond the formation of Schiff bases, the C-3 position of 1-benzyl-1H-indole-2,3-dione is a versatile handle for further derivatization, allowing for the synthesis of a wide range of structurally diverse molecules. The reactivity of the C-3 carbonyl group is central to these transformations.

One significant class of derivatives is formed through reactions involving active methylene (B1212753) compounds. For instance, multicomponent reactions involving isatins, primary amines, and β-ketoesters can lead to the formation of complex spirocyclic compounds. uc.pt The initial step often involves the formation of an intermediate from the reaction of the isatin C-3 carbonyl with the amine.

Furthermore, the C-3 position can be involved in the synthesis of spiro-compounds through 1,3-dipolar cycloaddition reactions. uc.pt In these reactions, an azomethine ylide, generated in situ from the isatin and an amino acid, reacts with a dipolarophile to create a spiro-pyrrolidine ring at the C-3 position of the oxindole (B195798) core.

The development of methods for the direct functionalization of the C-3 position continues to be an active area of research, providing access to novel heterocyclic systems with potential applications in various fields of chemistry.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazone derivatives of 1-benzyl-1H-indole-2,3-dione are synthesized through the condensation reaction between N-benzylisatin and various substituted or unsubstituted thiosemicarbazides. researchgate.net This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, often with an acid catalyst like glacial acetic acid. ajrconline.org The reaction stereoselectively targets the C3-carbonyl group of the isatin core, leading to the formation of a C=N bond and yielding the corresponding thiosemicarbazone. researchgate.net

One specific methodology involves the reaction of 1-benzyl-1H-indole-2,3-diones with 4-(3-sulfamoylphenyl)thiosemicarbazide. nih.gov This condensation yields novel 1-benzyl-5-(un)substituted 1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] derivatives. nih.gov The synthesis of the key thiosemicarbazide (B42300) reagent itself involves treating 3-aminobenzenesulfonamide (B1265440) with thiophosgene (B130339) to get (3-sulfamoylphenyl)isothiocyanate, which is then reacted with hydrazine (B178648). nih.gov

Similarly, other research describes the synthesis of a series of isatin-based thiosemicarbazones by reacting benzyl isatin with unsubstituted or substituted thiosemicarbazides. researchgate.net The modification can also be performed on the indole-3-carbaldehyde precursor, where N-benzyl 3-formyl indole (B1671886) is reacted with various thiosemicarbazides to generate the target compounds. nih.gov

Table 1: Synthesis of 1-Benzyl-1H-indole-2,3-dione Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Benzyl-1H-indole-2,3-dione | 4-(3-sulfamoylphenyl)thiosemicarbazide | Condensation | 1-Benzyl-1H-indole-2,3-dione 3-[4-(3-sulfamoylphenyl)thiosemicarbazone] | nih.gov |

| N-Benzyl isatin | Substituted/unsubstituted thiosemicarbazides | Not specified | Isatin based thiosemicarbazones | researchgate.net |

| N-benzyl 3-formyl indole | Thiosemicarbazides | Not specified | N-benzyl indole-based thiosemicarbazones | nih.gov |

Formation of Hydrazone Analogues

The formation of hydrazone analogues of 1-benzyl-1H-indole-2,3-dione is a widely used synthetic route to create diverse molecular structures. The general synthesis involves a condensation reaction between 1-benzyl-1H-indole-2,3-dione and a selected hydrazide or hydrazine derivative. researchgate.netrsc.org This reaction is typically catalyzed by an acid, such as acetic acid, and performed under reflux in a solvent like methanol. rsc.org

The synthesis often begins with the N-benzylation of isatin. This is achieved by reacting isatin with benzyl bromide or benzyl chloride in a solvent like acetonitrile or dimethylformamide (DMF), in the presence of a base such as potassium carbonate (K₂CO₃) and sometimes a catalyst like potassium iodide (KI). rsc.orgsysrevpharm.org The resulting 1-benzyl-1H-indole-2,3-dione (also referred to as 1-benzylindoline-2,3-dione) is then reacted with various aryl hydrazides to form the final N-benzylisatin-aryl-hydrazones. rsc.orgmdpi.com This multi-step process allows for the generation of a library of compounds with variations in the aryl portion of the hydrazone. mdpi.comscilit.com

For instance, a series of novel N-benzyl isatin-based hydrazones were synthesized by refluxing an equimolar ratio of N-benzyl isatin and respective hydrazides in methanol, using acetic acid as a catalyst. rsc.org The resulting solid products were then isolated by filtration. rsc.org The structures of these hydrazones have been confirmed using various spectroscopic methods. rsc.org It has been noted that these indolinone hydrazone derivatives can exist as a mixture of E/Z isomers that interconvert in solution, making them difficult to separate. mdpi.com

Advanced Synthetic Strategies for Novel 1-Benzyl-1H-indole-2,3-dione Conjugates

To create more complex and potentially more potent molecules, advanced synthetic strategies are employed to link the 1-benzyl-1H-indole-2,3-dione core with other chemical moieties.

Application of Click Chemistry in Triazole-Fused Systems

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing 1,2,3-triazole-containing molecules due to its high efficiency, selectivity, and mild reaction conditions. nih.govresearchgate.net This strategy has been successfully applied to the isatin scaffold to create novel hybrid molecules. nih.gov

The synthesis of isatin-1,2,3-triazole conjugates typically involves a two-step process. First, the isatin core is functionalized with either an alkyne or an azide (B81097) group. For example, isatin can be N-propargylated by reaction with propargyl bromide to introduce a terminal alkyne group, yielding N-propargyl isatin. nih.gov In the second step, this alkyne-functionalized isatin undergoes a "click" reaction with a variety of aromatic azides. nih.gov The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a solvent system such as t-butanol/water or DMSO/water. nih.govnih.gov

This methodology allows for the efficient linking of the 1-benzyl-1H-indole-2,3-dione scaffold to a triazole ring, which can be further tethered to other heterocyclic systems. nih.gov For example, 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione has been synthesized and used as a precursor for further reactions, such as condensation with hydrazines to form hydrazones, thereby combining the isatin, triazole, and hydrazone motifs in a single molecule. nih.gov

Table 2: Synthesis of Isatin-Triazole Conjugates via Click Chemistry

| Alkyne Precursor | Azide Precursor | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-propargyl isatin | Aromatic azides | Not specified | Isatin-N-1,2,3-triazoles | nih.gov |

| 1-(Prop-2-yn-1-yl)indoline-2,3-dione | Aryl azides | Copper sulphate pentahydrate / Sodium ascorbate | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-diones | nih.gov |

Molecular Hybridization Approaches with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive scaffolds) into a single hybrid molecule. nih.govtandfonline.com This approach aims to create new chemical entities with potentially enhanced activity or a dual mode of action. The 1-benzyl-1H-indole-2,3-dione scaffold is frequently used as a core component in such hybridization strategies. nih.govrsc.org

One common approach is the hybridization of N-benzylisatin with other heterocyclic systems through a linker, such as a hydrazone group. rsc.org For example, researchers have synthesized hybrids of N-benzylisatin and various hydrazides, effectively combining the two moieties. rsc.orgtees.ac.uk

Another example involves creating isatin-quinazoline hybrids. In this work, N-benzylindoline-2,3-diones were reacted with quinazoline-hydrazines to produce N-benzylisatin-quinazoline hybrids. tandfonline.com Similarly, the 1-benzyl-5-bromoindolin-2-one scaffold has been linked via a hydrazone linker to 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moieties. mdpi.com The synthesis involved reacting a thiosemicarbazone derivative of 1-benzyl-5-bromoisatin with α-haloketones or reacting the isatin derivative with hydrazonoyl chlorides. mdpi.com

The hybridization is not limited to heterocyclic systems. The core idea is the fusion of N-benzylisatin with any other molecule known for its biological relevance to generate a novel hybrid compound. nih.gov This strategy has led to the development of diverse chemical structures, including isatin-indole molecular hybrids and N-benzyl indole-based thiosemicarbazones, demonstrating the versatility of the molecular hybridization approach. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1h Indole 2,3 Dione Derivatives

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic nature of the C2 and C3 carbonyl carbons in 1-benzyl-1H-indole-2,3-dione makes it a prime substrate for nucleophilic addition reactions. These reactions are often the initial step in the synthesis of more complex heterocyclic structures.

The carbonyl groups of 1-benzyl-1H-indole-2,3-dione can readily undergo attack by various nucleophiles, serving as a versatile intermediate for further chemical modifications. evitachem.comevitachem.com For instance, the reaction with amines or alcohols can lead to the formation of a variety of derivatives. evitachem.com One common transformation is the condensation reaction with compounds like thiosemicarbazide (B42300) to form thiosemicarbazones. mdpi.com

Furthermore, nucleophilic addition can trigger subsequent ring-opening and cyclization cascades. In one example, the reaction of isatin (B1672199) derivatives with certain nucleophiles proceeds through a nucleophilic attack at the C2 position, followed by a ring-opening process. researchgate.net This reactivity is fundamental to the construction of diverse molecular scaffolds.

A notable application of nucleophilic addition is in multicomponent reactions (MCRs). For example, the reaction of N-benzylisatin with benzylamines and a dipolarophile can lead to the formation of spiro[indolin-3,2'-pyrrolidin]-2-one derivatives. uc.pt The proposed mechanism involves the in-situ formation of an azomethine ylide intermediate from the condensation of N-benzylisatin and benzylamine, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile. uc.pt

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two distinct carbonyl groups in 1-benzyl-1H-indole-2,3-dione raises questions of regioselectivity in its reactions. The C3-carbonyl is generally more electrophilic and reactive towards nucleophiles compared to the C2-amide carbonyl. This inherent difference often dictates the initial site of attack.

In the context of multicomponent reactions, the derivatization of N-benzylisatin can proceed with high regioselectivity. For instance, in the synthesis of spirooxindole derivatives, the 1,3-dipolar cycloaddition reaction often yields a single regioisomer. uc.pt Strategic substitutions, such as the use of a CF3 group in certain reactions involving isatin-derived amides, can play a crucial role in directing nucleophiles to a specific position, thereby ensuring exclusive regioselectivity. acs.orgacs.org

Stereoselectivity is another critical aspect, particularly in the synthesis of chiral molecules. While some reactions involving N-benzylisatin derivatives have been reported to be stereoselective, others may result in mixtures of isomers. For example, some synthesized N-benzyl-5-bromoindolin-2-one derivatives exist as E- and Z-isomers that rapidly interconvert in solution at room temperature and cannot be separated. mdpi.com In contrast, certain ether-cleavage reactions have shown that syn-isomers can exhibit lower stereoselectivity. rsc.org

Intramolecular Cyclization Pathways of Modified N-Benzylated Isatins

Modified N-benzylated isatins can serve as precursors for a variety of intramolecular cyclization reactions, leading to the formation of fused and spiro-heterocyclic systems. These cyclizations are often key steps in the synthesis of complex molecular architectures.

One notable example is the deconstructive [4 + 3] annulation of isatin-derived α-keto amides. This cascade reaction involves an isatin ring opening, followed by N-allylation and subsequent double intramolecular cyclizations to synthesize benzopyrroloazepines. acs.orgacs.org This process highlights the ability of the isatin scaffold to undergo significant structural rearrangement to form larger ring systems.

The nature of the substituents on the N-benzyl group and the isatin core can influence the cyclization pathway. For instance, the condensation of N-acetylisatin with 2-aminobenzylamine can yield a 1,4-benzodiazepinone derivative through a process that may involve a spiro intermediate that rearranges. researchgate.net

Tautomerism Studies within 1-Benzyl-1H-indole-2,3-dione Derivatives

Derivatives of 1-benzyl-1H-indole-2,3-dione can exhibit tautomerism, a phenomenon where isomers are interconverted through a chemical reaction. This is particularly relevant for derivatives where the C3-carbonyl group is modified.

For example, isatin-based hydrazones, which can be synthesized from N-benzylisatin, can exist in keto-enol tautomeric forms. rsc.org The presence of an iminol group alongside the typical amide and ketone signals in NMR spectra suggests the existence of this equilibrium. rsc.org The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity. mdpi.com In some cases, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. mdpi.com

The existence of tautomers can be confirmed by various spectroscopic techniques. In ¹³C NMR, the presence of signals corresponding to both ketonic and enolic carbons provides strong evidence for tautomerism. mdpi.com Mass spectrometry can also reveal fragmentation patterns consistent with both keto and enol forms. mdpi.com

Elucidation of Fragmentation Behavior in Mass Spectrometry

Mass spectrometry is a crucial tool for the structural elucidation of 1-benzyl-1H-indole-2,3-dione and its derivatives. The fragmentation patterns observed provide valuable information about the molecular structure.

A common fragmentation pathway for N-benzyl substituted isatin derivatives involves the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group. This results in the loss of the benzyl group and the formation of a fragment ion corresponding to the isatin core. scispace.com Another characteristic fragmentation is the loss of a carbon monoxide molecule from the parent ion. scispace.com

The specific fragmentation pattern can help distinguish between different isomers. For instance, N-alkyl substituted isatins typically fragment at the nitrogen-carbon bond, while N-benzyl substituted derivatives may show fragmentation at the carbon-carbon bond of the alkyl chain linked to the nitrogen. scispace.com

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of synthesized compounds, with molecular ion peaks often observed as [M+H]⁺. rsc.org The fragmentation of larger molecules containing the N-benzylisatin moiety often shows patterns similar to the simpler N-benzylisatin molecule itself. scispace.com

Spectroscopic and Crystallographic Elucidation Techniques for N Benzylated Indole 2,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 1-Benzyl-1H-indole-2,3-dione, both ¹H and ¹³C NMR provide critical data for confirming its identity and understanding its electronic environment.

¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of 1-Benzyl-1H-indole-2,3-dione reveals characteristic signals corresponding to the different sets of protons within the molecule. The aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. sysrevpharm.org The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom are particularly diagnostic, often appearing as a singlet around δ 4.9-5.0 ppm. sysrevpharm.orgmdpi.com

For instance, in a study of related derivatives, the methylene protons of the benzyl group in a similar environment were observed as a singlet at approximately 4.40 ppm. ddtjournal.com The specific chemical shifts and coupling constants (J values) of the aromatic protons provide detailed information about their relative positions on the rings. For example, a doublet of doublets might indicate ortho and meta coupling to adjacent protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ar-H (indole & benzyl) | 6.9 - 8.0 | m | sysrevpharm.org |

| N-CH₂ (benzyl) | ~4.9 - 5.0 | s | sysrevpharm.orgmdpi.com |

¹³C NMR Analysis of Carbon Frameworks and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In 1-Benzyl-1H-indole-2,3-dione, the carbonyl carbons of the dione (B5365651) moiety are highly deshielded and appear at the downfield end of the spectrum. For a similar compound, 1-benzyl-5-chloroindoline-2,3-dione, the carbonyl carbons were observed at δ 183.24 and 164.45 ppm. imist.ma

The aromatic carbons of both the indole and benzyl rings typically resonate in the region of δ 110-150 ppm. imist.ma The benzylic methylene carbon (N-CH₂) signal is found further upfield, with a reported value of δ 44.24 ppm for the chloro-substituted analog. imist.ma

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (ketone) | ~183 | imist.ma |

| N-C=O (amide) | ~164 | imist.ma |

| Ar-C | ~110 - 150 | imist.ma |

| N-CH₂ | ~44 | imist.ma |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 1-Benzyl-1H-indole-2,3-dione, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups. sysrevpharm.org

These stretching vibrations typically appear in the region of 1600-1750 cm⁻¹. For 1-benzylindoline-2,3-dione, characteristic peaks were observed at 1728 cm⁻¹ and 1608 cm⁻¹ for the two carbonyl groups. sysrevpharm.org The spectrum also shows C-H stretching vibrations for the aromatic rings (around 3032-3086 cm⁻¹) and the aliphatic CH₂ group of the benzyl substituent (around 2960-2970 cm⁻¹). sysrevpharm.org

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C-H (aromatic) | 3032 - 3086 | sysrevpharm.org |

| C-H (aliphatic) | 2960 - 2970 | sysrevpharm.org |

| C=O (ketone & amide) | 1608, 1728 | sysrevpharm.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar and thermally labile molecules. In ESI-MS, 1-Benzyl-1H-indole-2,3-dione is expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. The calculated molecular weight of 1-Benzyl-1H-indole-2,3-dione is 237.25 g/mol . abmole.com Studies on similar N-substituted isatins have shown the detection of the [M+H]⁺ ion, confirming their molecular weight. scispace.com For instance, the ESI-MS of 1-benzyl-1H-indole-2,3-dione showed a calculated value of 237 and a found value of 238 for the [M+H]⁺ ion. oak.go.kr

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While direct GC-MS analysis of 1-Benzyl-1H-indole-2,3-dione can be performed, derivatization is sometimes employed to enhance volatility and improve chromatographic behavior. biomedpharmajournal.org The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of N-benzyl isatin (B1672199) derivatives often involves the cleavage of the bond between the nitrogen and the benzylic carbon, leading to characteristic fragment ions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MSn) for Detailed Fragmentation Studies

Liquid Chromatography-Mass Spectrometry (LC/MSn) is a powerful tool for analyzing the structure of N-substituted isatin derivatives. scispace.comresearchgate.net Studies focusing on the fragmentation behavior of these compounds reveal distinct patterns that depend on the nature of the substituent at the nitrogen atom. scispace.comresearchgate.net

In the case of N-benzyl substituted isatin derivatives like 1-benzyl-1H-indole-2,3-dione, fragmentation occurs differently compared to their N-alkyl counterparts. scispace.comresearchgate.net Under electrospray ionization (ESI) conditions, the primary fragmentation pathway involves the cleavage of the carbon-carbon (C-C) bond of the benzyl group's methylene bridge, rather than the nitrogen-carbon (N-C) bond. scispace.comresearchgate.net This specific cleavage results in the loss of the benzyl group. scispace.com

For example, the MS² fragmentation of 1-benzyl-1H-indole-2,3-dione (with a protonated molecule [M+H]⁺ at m/z 238) shows a characteristic loss of the benzyl group. scispace.com Subsequent MS³ fragmentation of the resulting daughter ion (m/z 148, corresponding to the isatin core) typically involves the loss of a carbon monoxide (CO) molecule, yielding a fragment ion at m/z 120. scispace.comresearchgate.net This fragmentation pattern is a reliable indicator for identifying the N-benzyl isatin moiety within more complex molecules. scispace.comresearchgate.net

| Precursor Ion (m/z) | Fragmentation Stage | Major Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|---|

| 238 [M+H]⁺ | MS² | 148 | C₇H₇ (Benzyl group) | Protonated Isatin Core |

| 148 | MS³ | 120 | CO (Carbon Monoxide) | [Isatin Core - CO+H]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. Studies on 1-benzyl-1H-indole-2,3-dione and its closely related derivatives have precisely defined their molecular geometry and the nature of their intermolecular interactions in the crystal lattice. nih.goviucr.orgresearchgate.netiucr.org

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| C=O Bond Length | 1-Benzyl-1H-indole-2,3-dione | 1.221(5) Å, 1.209(4) Å | researchgate.net |

| N1-C1 Bond Length | 1-Benzyl-5-methylindoline-2,3-dione | 1.414 Å | iucr.orgiucr.org |

| N1-C8 Bond Length | 1-Benzyl-5-methylindoline-2,3-dione | 1.370 Å | iucr.orgiucr.org |

| C8-N1-C1 Bond Angle | 1-Benzyl-5-methylindoline-2,3-dione | 110.60° | iucr.orgiucr.org |

| C8-N1-C9 Bond Angle | 1-Benzyl-5-methylindoline-2,3-dione | 123.4° | iucr.orgiucr.org |

| C1-N1-C9-C10 Torsion Angle | 1-Benzyl-5-methylindoline-2,3-dione | 98.2(3)° | iucr.org |

Analysis of Conformational Preferences and Planarity

The isatin moiety in N-benzylated derivatives is nearly planar. For 1-benzyl-1H-indole-2,3-dione, the deviations of atoms from the planes of the phenyl and fused-benzene rings are very small, with the largest being 0.003(3) Å and 0.010(3) Å, respectively. nih.govresearchgate.net In the 5-methyl substituted analog, the isatin core is also almost planar, showing a root-mean-square (r.m.s.) deviation of 0.022 Å. iucr.orgiucr.org

A significant structural feature is the orientation of the benzyl group relative to the planar isatin core. The dihedral angle between the mean plane of the isatin moiety and the benzyl ring is reported to be 77.65(9)° for 1-benzyl-1H-indole-2,3-dione and 74.19(12)° for its 5-methyl derivative. nih.goviucr.orgresearchgate.netiucr.org This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, π-π Stacking)

In the crystal structure of 1-benzyl-5-methylindoline-2,3-dione, molecules are linked by C-H···O hydrogen bonds to form chains. iucr.orgiucr.org These chains are further connected by C-H···π interactions, creating slabs. iucr.orgiucr.org Weak π-π interactions are also present between inversion-related isatin moieties within these slabs. iucr.orgiucr.org These collective interactions dictate the solid-state molecular architecture.

| Interaction Type | Compound | Description/Distance | Reference |

|---|---|---|---|

| C-H···O Hydrogen Bonds | 1-Benzyl-1H-indole-2,3-dione | Present in the crystal structure | nih.govresearchgate.net |

| π-π Stacking | 1-Benzyl-1H-indole-2,3-dione | Centroid-centroid distance = 3.623(2) Å | nih.govresearchgate.net |

| C-H···O Hydrogen Bonds | 1-Benzyl-5-methylindoline-2,3-dione | Forms C(6) chains along the a-axis | iucr.orgiucr.org |

| C-H···π Interactions | 1-Benzyl-5-methylindoline-2,3-dione | Links chains to form slabs | iucr.orgiucr.org |

| π-π Stacking | 1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one | Centroid-centroid distance = 3.6598(13) Å | nih.govbowen.edu.ng |

Advanced Computational and Theoretical Investigations of 1 Benzyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is employed to determine various molecular properties of 1-Benzyl-1H-indole-2,3-dione and its derivatives, offering a theoretical framework to understand its reactivity and spectral characteristics.

DFT calculations are instrumental in deriving key quantum chemical parameters that describe the reactivity and stability of a molecule. Central to this are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a smaller gap suggesting higher chemical reactivity and polarizability. nih.gov

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the global electrophilic nature |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to the HOMO-LUMO gap |

| Chemical Potential (μ) | The negative of electronegativity | Describes the escaping tendency of electrons |

DFT calculations are also used to predict spectroscopic data, which can then be compared with experimental results to validate both the computational method and the synthesized structure. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. For example, in the characterization of N-benzyl-1H-indole-3-carboxamide, a related compound, the experimental FT-IR spectrum showed characteristic peaks at 1660 cm⁻¹ (C=O of amide) and 1540 cm⁻¹ (C=C of benzene (B151609) ring), which were consistent with the proposed structure confirmed by NMR data. repec.org DFT methods can simulate these spectra, providing a theoretical basis for the assignment of observed vibrational modes and chemical shifts.

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is crucial for understanding the potential biological activity of compounds like 1-Benzyl-1H-indole-2,3-dione by modeling their interactions with therapeutic targets.

Docking studies have been performed on various derivatives of 1-Benzyl-1H-indole-2,3-dione to explore their inhibitory potential against different enzymes. For example, derivatives have been docked into the active sites of targets like VEGFR-2, a key protein in angiogenesis, and acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. mdpi.comnih.gov

In a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, a derivative of the title compound, docking was performed on the VEGFR2 active site (PDB: 4ASD). mdpi.com The study used the known inhibitor Sorafenib as a reference to identify the key binding region. mdpi.com Similarly, 1-benzyl-2-indolinone derivatives were evaluated as potential acetylcholinesterase inhibitors, with molecular dynamics simulations suggesting a preferred binding at an allosteric pocket of the enzyme. nih.gov These studies characterize the binding site's topology, identifying key pockets and surface features that accommodate the ligand.

The primary goal of docking is to predict the binding mode and identify the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.

For a derivative of 1-Benzyl-1H-indole-2,3-dione targeting VEGFR2, the docking simulation predicted a binding energy score of -15.6 kcal/mol. mdpi.com The predicted binding mode showed several key interactions:

Hydrogen bonding with the amino acid residue Glu885. mdpi.com

Halogen bonding with Cys919 (via a chlorine atom on the derivative). mdpi.com

Arene-H interaction with Asp1046. mdpi.com

Additional hydrogen bonding with Lys868 and Val899, along with several hydrophobic interactions. mdpi.com

These specific interactions provide a structural hypothesis for the compound's mechanism of action and guide further optimization of the molecular structure to enhance binding affinity.

| Derivative Studied | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | VEGFR2 | -15.6 | Glu885, Cys919, Asp1046, Lys868, Val899 | Hydrogen bonding, Halogen bonding, Arene-H, Hydrophobic |

| 1-benzyl-2-indolinones (Compounds 6k, 6n) | Acetylcholinesterase | Not specified | Allosteric binding pocket 4 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties (descriptors) are most important for activity. ijpsi.org

While specific QSAR studies focusing solely on 1-Benzyl-1H-indole-2,3-dione are not prominently detailed in the provided context, studies on related indole (B1671886) derivatives highlight the methodology. For example, a 3D-QSAR study was conducted on a series of 138 3-amidinobenzyl-1H-indole-2-carboxamides as inhibitors of blood coagulation factor Xa. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov The models, based on docking-derived alignments, yielded high correlation coefficients and were validated internally and externally. nih.gov The resulting 3D contour maps from CoMFA and CoMSIA provide a visual representation of how steric, electrostatic, and hydrophobic fields around the molecules influence their biological activity, offering clear guidelines for designing more potent inhibitors. nih.gov Such an approach could be readily applied to a series of 1-Benzyl-1H-indole-2,3-dione derivatives to optimize their activity against a specific biological target.

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are fundamental computational tools in drug discovery that correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov For isatin (B1672199) derivatives, including 1-Benzyl-1H-indole-2,3-dione, QSAR models have been developed to predict a range of biological efficacies, such as anticancer and anticonvulsant activities. sdiarticle3.comjournaljpri.comnih.gov

The development of these predictive models typically involves the following steps:

Data Set Compilation : A series of isatin analogues with experimentally determined biological activities is collected to serve as the training set for the model.

Descriptor Calculation : A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the series.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN), and Genetic Algorithm-Partial Least Squares (GA-PLS) are employed to establish a mathematical relationship between the descriptors and the biological activity. journaljpri.com

Model Validation : The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. nih.gov

For instance, QSAR studies on isatin derivatives have successfully identified key structural features that are critical for their cytotoxic effects, providing a predictive framework for designing new compounds with enhanced potency. journaljpri.com While specific QSAR models exclusively for 1-Benzyl-1H-indole-2,3-dione are not extensively documented in publicly available literature, the established models for the broader isatin class are applicable and provide a strong foundation for predicting its biological efficacy.

Identification of Physicochemical and Topological Descriptors Governing Activity

For the isatin scaffold, a variety of descriptors have been found to be important in governing biological activity:

Lipophilicity (logP) : This descriptor is frequently identified as a key factor. A positive correlation with logP often suggests that increased lipophilicity enhances the compound's ability to cross cell membranes and reach its target. sdiarticle3.com

Electronic Descriptors : Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as dipole moments, can describe a molecule's reactivity and its potential for electrostatic interactions with a biological target.

Topological Descriptors : These indices, which are derived from the 2D representation of the molecule, can encode information about molecular size, shape, and branching. Descriptors like the number of double bonds, the number of rings, and various molecular connectivity indices have been shown to correlate with the cytotoxic activity of isatin derivatives. sdiarticle3.com

Geometrical and WHIM Descriptors : These 3D descriptors provide information about the spatial arrangement of atoms and have been found to have a significant impact on the anticancer activity of isatin-containing molecules. journaljpri.comresearchgate.net

The identification of these governing descriptors allows medicinal chemists to rationally design new derivatives of 1-Benzyl-1H-indole-2,3-dione with optimized properties for a specific biological target. For example, by modifying substituents on the benzyl (B1604629) or isatin rings, it is possible to fine-tune the lipophilicity and electronic properties to enhance a desired biological effect.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In the process of drug development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools have become indispensable for the early-stage evaluation of these properties, helping to filter out candidates with unfavorable profiles and reducing the reliance on costly and time-consuming experimental assays. researchwithnj.comaudreyli.com

For 1-Benzyl-1H-indole-2,3-dione and its derivatives, various ADMET parameters can be computationally predicted. Studies on closely related N-benzylisatin-aryl-hydrazones have demonstrated the utility of these predictions. mdpi.com These in silico tools use algorithms and models built from large datasets of experimental data to estimate a compound's ADMET profile based on its chemical structure. dntb.gov.uaresearchgate.net

Assessment of Drug-Likeness and Pharmacokinetic Profiles

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. sciensage.info This assessment is often based on a set of rules, with Lipinski's Rule of Five being the most well-known. These rules establish criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Computational tools can quickly assess a compound's adherence to these rules and predict a wide range of pharmacokinetic parameters. For derivatives of 1-Benzyl-1H-indole-2,3-dione, these predictions can provide valuable insights into their potential as drug candidates.

Below is an interactive table showcasing typical in silico ADMET and drug-likeness predictions for a compound structurally similar to 1-Benzyl-1H-indole-2,3-dione, based on data from related N-benzylisatin derivatives. mdpi.commsu-journal.com

| Property Category | Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| logP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule | |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule | |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule | |

| Absorption | Human Intestinal Absorption | Good | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Varies | Important for CNS-acting drugs | |

| Distribution | Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | CYP450 Inhibition | Typically predicted for various isoforms | Potential for drug-drug interactions |

| Toxicity | Ames Test | Predicted to be non-mutagenic | Early indicator of carcinogenic potential |

These in silico predictions are instrumental in the early phases of drug discovery, enabling the prioritization of compounds with favorable pharmacokinetic profiles for further synthesis and experimental testing. mdpi.com

Conformational Analysis and Isomer Stability Studies through Computational Methods

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for exploring the conformational landscape of molecules like 1-Benzyl-1H-indole-2,3-dione. nih.gov

Crystal structure analysis of 1-Benzyl-1H-indole-2,3-dione has revealed that the molecule is non-planar. researchgate.netnih.govresearchgate.net The dihedral angle between the plane of the isatin group and the plane of the benzyl ring is a key conformational parameter. Two independent crystallographic studies have reported slightly different values for this angle, highlighting the molecule's conformational flexibility. researchgate.netnih.gov

| Parameter | Reported Value 1 | Reported Value 2 |

| Crystal System | Monoclinic, P21/c | Monoclinic, P21 |

| Dihedral Angle (Isatin-Phenyl) | 87.08 (5)° | 77.65 (9)° |

These experimental findings provide a valuable benchmark for computational conformational analysis. Theoretical calculations can be used to:

Identify all low-energy conformers of the molecule.

Determine the relative stability of these conformers.

Analyze the energy barriers to rotation around key single bonds, such as the bond connecting the benzyl group to the isatin nitrogen.

While specific computational studies on the stability of different isomers of 1-Benzyl-1H-indole-2,3-dione are not widely reported, such investigations would be crucial for a complete understanding of its structure-activity relationship. For example, if the molecule can exist as stable rotational isomers (atropisomers), these could exhibit different biological activities and pharmacokinetic properties. Computational methods could be employed to calculate the energy barrier to interconversion between such isomers and predict their relative populations at physiological temperatures.

Biological Activity and Pharmaceutical Relevance of 1 Benzyl 1h Indole 2,3 Dione Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of 1-Benzyl-1H-indole-2,3-dione. These molecules have demonstrated notable efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy against Gram-positive and Gram-negative Bacteria

Derivatives of 1-Benzyl-1H-indole-2,3-dione have shown varied antibacterial activity. For instance, Schiff bases of N-benzylisatin have exhibited moderate antibacterial effects against several Gram-positive and Gram-negative bacteria. nih.govnih.gov One study highlighted that newly synthesized Schiff bases were more active against most tested bacteria than their parent compounds. nih.gov Specifically, certain 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were found to be highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. researchgate.netnih.gov

Conversely, some derivatives have shown limited to no activity. For example, N-benzyl-1H-indole-3-carboxamide was found to be inactive against a panel of bacteria including E. coli, B. subtilis, K. pneumonia, S. aureus, and P. aeruginosa at a concentration of 3 mg/mL. abmole.com Similarly, while some benzyl (B1604629) bromide derivatives were effective against Gram-positive bacteria, they showed no activity against the tested Gram-negative bacteria. nih.gov The efficacy of these compounds can be influenced by their specific structural modifications.

Table 1: Antibacterial Activity of Selected 1-Benzyl-1H-indole-2,3-dione Derivatives

| Derivative Type | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| Schiff bases of N-benzylisatin | Gram-positive and Gram-negative bacteria | Moderate activity | nih.govnih.gov |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | High activity | researchgate.netnih.gov |

| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | High activity | researchgate.netnih.gov |

| N-benzyl-1H-indole-3-carboxamide | E. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa | Inactive | abmole.com |

Antifungal Potential

Several derivatives of 1-Benzyl-1H-indole-2,3-dione have demonstrated promising antifungal properties. For example, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were identified as the most active against Candida albicans when compared to the reference drug nystatin. researchgate.netnih.gov In another study, certain 1-(1H-indol-3-yl) derivatives showed fungicidal activity against various Candida species and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL. researchgate.net

However, not all derivatives exhibit antifungal effects. Research on certain Schiff bases of N-benzyl isatins showed no antifungal activity at any of the tested concentrations. nih.govnih.gov Similarly, N-benzyl-1H-indole-3-carboxamide was found to be inactive against C. albicans and A. niger. abmole.com These findings suggest that specific structural features are crucial for the antifungal potential of this class of compounds.

Antiprotozoal Investigations

While research specifically targeting the antiprotozoal activity of 1-Benzyl-1H-indole-2,3-dione is limited, studies on related indole (B1671886) derivatives have shown potential. For instance, indolylmaleimide derivatives have been investigated as anti-leishmanial agents, targeting the topoisomerase 1B enzyme in Leishmania donovani. nih.gov Furthermore, a high-throughput screening identified a substituted 2-thiohydantoin as an inhibitor of Trypanosoma brucei growth, leading to the development of potent 1-benzyl-3-aryl-2-thiohydantoin derivatives with in vivo efficacy in a mouse model of Human African Trypanosomiasis. These findings suggest that the broader class of indole-containing compounds, including 1-benzyl-1H-indole-2,3-dione derivatives, may hold promise for the development of novel antiprotozoal agents.

Anticancer and Cytotoxic Potentials

The cytotoxic effects of 1-Benzyl-1H-indole-2,3-dione derivatives against various cancer cell lines have been a significant area of investigation, revealing their potential as anticancer agents.

Growth Inhibitory Effects on Various Human Cancer Cell Lines

A number of studies have demonstrated the growth-inhibitory properties of 1-Benzyl-1H-indole-2,3-dione derivatives against a range of human cancer cell lines. For example, two series of 1-benzyl-5-bromoindolin-2-one derivatives displayed cell growth inhibitory activities toward breast (MCF-7) and lung (A-549) cancer cell lines. In particular, 4-arylthiazole-bearing derivatives showed notable anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM for compounds 7c and 7d, respectively.

Another study reported on a series of substituted-N-benzyl-1H-indole-2-carbohydrazides that exhibited moderate to high cytotoxicities against MCF-7, A549, and HCT-116 (colon cancer) cell lines. Furthermore, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) displayed potent efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%. researchgate.netnih.gov A novel synthetic 1-benzylindole derivative, 21-900, was found to have potent cytotoxic effects on human leukemia cell lines HL-60 and MOLT-4.

Table 2: Cytotoxic Activity of Selected 1-Benzyl-1H-indole-2,3-dione Derivatives

| Derivative | Cancer Cell Line(s) | IC50 / Effect | Reference |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 µM | |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 µM | |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT-116 | Moderate to high cytotoxicity | |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian cancer xenografts | 100.0 ± 0.3% tumor growth suppression | researchgate.netnih.gov |

| 1-benzylindole derivative 21-900 | HL-60, MOLT-4 (Leukemia) | Potent cytotoxic effects |

Proposed Mechanisms of Action in Anticancer Activity (e.g., Caspase Inhibition, Inhibition of Cell Cycle Regulators)

The anticancer effects of 1-Benzyl-1H-indole-2,3-dione derivatives are mediated through various cellular mechanisms, primarily involving the induction of apoptosis and cell cycle arrest.

One of the key mechanisms is the activation of caspases, a family of proteases crucial for programmed cell death. The 1-benzyl-5-bromoindolin-2-one derivative 7d was shown to impact the levels of different apoptotic markers, including caspase-3 and caspase-9. Caspases are known to play a significant role in both initiating and executing apoptosis. The activation of caspase-3, in particular, is a critical step in the apoptotic cascade.

In addition to caspase activation, these derivatives can induce cell cycle arrest. For instance, compound 7d caused a significant increase in the number of MCF-7 cells in the sub-G1 phase and resulted in cell cycle arrest at the G2/M phase. Similarly, the 1-benzylindole derivative 21-900 was found to mediate its cytotoxic effects through cell cycle arrest at the G2/M phase, leading to an increase in the sub-G1 cell population and subsequent apoptosis. This compound also led to the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase 3 and 7, further confirming the induction of apoptosis. Other proposed mechanisms for related indole derivatives include the inhibition of tubulin polymerization and the suppression of DNA topoisomerases.

Antiviral Activities, Including Anti-HIV

The 1-benzyl-1H-indole-2,3-dione (N-benzylisatin) scaffold has been a subject of investigation for its potential antiviral properties. Isatin (B1672199) and its derivatives are recognized for a wide spectrum of pharmacological activities, including antiviral and anti-HIV effects sysrevpharm.orgpkheartjournal.comnih.gov. The synthetic versatility of the isatin core allows for modifications, such as N-benzylation and substitution at the C3 position, to generate derivatives with enhanced biological profiles.

Research into Schiff bases derived from N-benzylisatin has shown promise. For instance, new bis-Schiff bases of benzylisatin have been synthesized and screened for activity against a range of DNA and RNA viruses nih.gov. While many isatin derivatives, including various Schiff and Mannich bases, have been evaluated for anti-HIV activity, the specific efficacy can vary significantly based on the full molecular structure pkheartjournal.comnih.gov.

In the broader context of HIV inhibition, indole-based structures are of significant interest. Studies have identified 1H-benzylindole analogues as a novel class of HIV integrase inhibitors nih.gov. One optimized compound, CHI/1043, demonstrated potent activity against multiple strains of HIV-1 and HIV-2 by inhibiting the integrase strand transfer step nih.gov. The compound was effective against viral strains resistant to other antiretroviral drug classes, and time-of-addition experiments confirmed its mechanism of action at the integration stage of the viral life cycle nih.gov. Other research has focused on indole derivatives that modulate the HIV-1 capsid (CA) protein, with some compounds showing moderate anti-HIV-1 activity and others exhibiting good selectivity for HIV-2 mdpi.com. Additionally, some 3-oxindole derivatives, which are structurally related to the isatin core, have been identified as inhibitors of Tat-mediated viral transcription, a different mechanism of anti-HIV action mdpi.com.

While direct antiviral data for the parent 1-benzyl-1H-indole-2,3-dione is limited in the provided research, the activity of its derivatives underscores the potential of this chemical class. The table below summarizes the anti-HIV activity of a representative benzylindole analogue.

| Compound | Target | Activity (EC₅₀) | Cell Line |

|---|---|---|---|

| CHI/1043 (1H-benzylindole analogue) | HIV-1 Integrase | 0.60 µM | MT-4 |

Anti-inflammatory and Analgesic Effects

Derivatives of 1-benzyl-1H-indole-2,3-dione have demonstrated significant potential as anti-inflammatory and analgesic agents. The isatin nucleus itself is associated with these properties, and modifications like N-benzylation can modulate this activity pkheartjournal.com.

A study on Schiff's bases of 5-halo substituted N-benzyl isatin complexed with various aromatic amines reported substantial anti-inflammatory and analgesic effects when compared to the standard drug, aspirin pkheartjournal.com. Structure-activity relationship analysis from this study suggested that an increase in the electronegativity of substituents enhances analgesic action, while the presence of electron-withdrawing groups does not significantly affect anti-inflammatory activity pkheartjournal.com.

The anti-inflammatory and antinociceptive (analgesic) effects of isatin derivatives have been evaluated in various animal models. One study on a related isatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), used the carrageenan-induced paw edema model to assess anti-inflammatory activity nih.gov. The results showed that the compound significantly reduced edema, particularly in the later hours of the test, which is associated with the release of inflammatory mediators like prostaglandins nih.govmdpi.com. In the zymosan-induced air pouch model, the compound also demonstrated an ability to reduce leukocyte migration and protein concentration, further confirming its anti-inflammatory properties nih.gov.

For analgesic activity, the formalin test and acetic acid-induced writhing test are commonly used. In the formalin test, the aforementioned COPHCT derivative was active in the second phase, which is related to the inflammatory response, reducing paw pain time by over 70% nih.gov. In the acetic acid-induced writhing test, which assesses peripheral analgesic effects, the compound significantly reduced the number of writhings at a dose of 5.0 mg/kg nih.gov. These findings indicate that derivatives of the isatin core can interfere with inflammatory and pain pathways.

| Compound Class | Biological Activity | Key Findings | Reference Model/Drug |

|---|---|---|---|

| Schiff's bases of 5-halo substituted N-benzyl isatin | Anti-inflammatory & Analgesic | Possessed substantial activity. Increased electronegativity improved analgesic effect. | Aspirin |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Anti-inflammatory | Significant reduction of edema in the carrageenan-induced paw edema model. | - |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Analgesic (Antinociceptive) | 73-79% reduction in pain time in the second phase of the formalin test. | - |

Neuropharmacological Activities

The isatin (1H-indole-2,3-dione) scaffold is a well-established pharmacophore in the search for new anticonvulsant agents sysrevpharm.orgpkheartjournal.com. Numerous derivatives, including Schiff and Mannich bases, have been synthesized and evaluated for their ability to protect against seizures in various experimental models sysrevpharm.orgnih.gov. The introduction of a benzyl group at the N1 position is a common strategy aimed at modulating the lipophilicity and interaction of these compounds with biological targets in the central nervous system.

Studies have consistently shown that Schiff bases of isatin derivatives possess anticonvulsant activity sysrevpharm.org. The broad anticonvulsant properties of these compounds have been demonstrated in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for identifying potential antiepileptic drugs nih.gov. The activity is often attributed to the structural features of the isatin nucleus, which can be fine-tuned by substitutions on the aromatic ring and at the N1 and C3 positions. While specific studies focusing exclusively on 1-benzyl-1H-indole-2,3-dione are part of a larger body of work on isatins, the consistent anticonvulsant findings for the general class of isatin derivatives highlight the potential of the N-benzyl substituted variant as a candidate for further investigation in epilepsy research pkheartjournal.comnih.gov.

Currently, there is a limited body of research available in the searched scientific literature specifically investigating the anxiogenic (anxiety-promoting) or anxiolytic (anxiety-reducing) properties of 1-benzyl-1H-indole-2,3-dione and its direct derivatives. While the broader class of indole-containing compounds has been explored for various central nervous system activities, specific evaluation of N-benzylisatins in established anxiety models, such as the elevated plus-maze or light-dark box tests, has not been detailed in the provided sources. Therefore, the potential of this specific compound class in the modulation of anxiety-related behaviors remains an area for future scientific exploration.

The indole ring system is a core component of many neuroactive compounds and is considered a "privileged scaffold" in medicinal chemistry. Research into various indole-based compounds has revealed significant neuroprotective potential, primarily linked to antioxidant and anti-aggregation properties nih.gov. Oxidative stress, characterized by an imbalance in reactive oxygen species, is a key factor in the pathology of neurodegenerative disorders like Alzheimer's disease nih.gov.

Studies on synthetic indole-phenolic compounds have demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. In experiments using H₂O₂-stimulated neuroblastoma cells, these compounds significantly reduced cell mortality and preserved cell viability nih.gov. The neuroprotective mechanisms of indole derivatives are often multifaceted, including the ability to chelate metal ions like copper, which can contribute to oxidative damage, and to interfere with the aggregation of amyloid proteins, a hallmark of Alzheimer's disease nih.gov.

Although these studies were not conducted specifically on 1-benzyl-1H-indole-2,3-dione, the established neuroprotective profile of the parent indole scaffold suggests that its derivatives, including N-benzylisatins, could be promising candidates for development as multifunctional agents for neurodegenerative disease therapy. Further research is needed to directly assess the neuroprotective capabilities of this specific compound class.

Enzyme Inhibition Studies

Derivatives of 1-benzyl-1H-indole-2,3-dione have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents. The isatin core is a versatile scaffold for designing enzyme inhibitors.

One area of interest is the inhibition of caspases and deubiquitinating enzymes. For example, isatin oxime derivatives have been identified as reversible, competitive, and active-site directed inhibitors of the ubiquitin C-terminal hydrolase L1 (UCH-L1) researchgate.net. N-benzylisatin-aryl hydrazones have also been synthesized and evaluated for their antiproliferative activity, which is often linked to the inhibition of enzymes crucial for cell growth, such as Epidermal Growth Factor Receptor (EGFR) mdpi.com. In one study, a bromo-substituted N-benzylisatin-aryl hydrazone showed significantly higher antiproliferative activity against A549 lung cancer and HeLa cervical cancer cell lines than the reference drug gefitinib (B1684475) mdpi.com.

While not indole-2,3-diones, structurally related N-benzyl derivatives have shown potent inhibitory activity against other enzyme classes. For example, N-benzyl aniline (B41778) derivatives were found to be highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II) bozok.edu.tr. Similarly, certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives containing N-benzyl groups showed selective inhibitory activity against monoamine oxidase (MAO)-A and non-selective inhibition of butyrylcholinesterase (BChE) nih.gov. These findings on related structures suggest that the N-benzyl moiety can be a key feature for designing inhibitors for various enzymes.

| Compound Class | Target Enzyme/Process | Activity (IC₅₀ / Kᵢ) | Key Finding |

|---|---|---|---|

| N-benzylisatin-aryl hydrazone (Compound 6c) | Antiproliferative (A549 cells) | 4.35 µM | More potent than gefitinib (15.23 µM) |

| N-benzylisatin-aryl hydrazone (Compound 6c) | Antiproliferative (HeLa cells) | 4.09 µM | More potent than gefitinib (7.35 µM) |

| Isatin Oxime (general class) | UCH-L1 | Kᵢ = 0.40 µM | Reversible, competitive inhibition |

| N-benzyl aniline derivatives (related structures) | hCA I | IC₅₀ = 243.11 - 633.54 nM | Potent inhibition |

| N-benzyl aniline derivatives (related structures) | AChE | IC₅₀ = 182.45 - 520.21 nM | Potent inhibition |

Tyrosinase Inhibition for Melanin Biosynthesis Modulation

Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. researchgate.net The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a key strategy for the development of depigmenting agents in cosmetics and treatments for skin conditions. researchgate.net

Derivatives of 1-benzyl-1H-indole-2,3-dione have been investigated as potential tyrosinase inhibitors. A study involving novel 1-benzyl-indole hybrid thiosemicarbazones demonstrated significant inhibitory potential against mushroom tyrosinase. The synthesized compounds displayed a range of inhibitory concentrations (IC50) from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. Structure-activity relationship (SAR) analysis revealed that derivatives with substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazone moiety exhibited enhanced inhibitory activity. nih.gov The most potent compound in this series, 5k, which features a 4-chlorobenzyl group, showed competitive inhibition, suggesting it binds to the enzyme's active site. nih.gov

| Compound | Substitution on Phenyl Ring of Thiosemicarbazone | IC50 (μM) against Tyrosinase |

|---|---|---|

| 5a | 4-Chloro | 14.11 ± 0.35 |

| 5b | 2-Chloro | 21.50 ± 0.50 |

| 5c | 3-Bromo | 20.12 ± 0.48 |

| 5k | 4-Chloro (on N-benzyl group) | 12.40 ± 0.26 |

| Kojic Acid (Standard) | N/A | 16.25 ± 0.15 |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isomers)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. nih.gov The inhibition of these enzymes, particularly the selective inhibition of MAO-B, is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's disease. The isatin (indole-2,3-dione) core is a known pharmacophore for MAO inhibition, with derivatives recognized for their ability to penetrate the blood-brain barrier and act as selective, reversible MAO-B inhibitors. nih.gov

Recent studies have focused on isatin-based benzyloxybenzene derivatives, which incorporate features of the 1-benzyl-1H-indole-2,3-dione scaffold. A series of these compounds demonstrated potent and selective inhibition of MAO-B. nih.gov For instance, compounds ISB1 and ISFB1 were identified as strong and selective competitive inhibitors of MAO-B, with Ki values of 0.055 ± 0.010 μM and 0.069 ± 0.025 μM, respectively. nih.gov The presence of a benzyloxy group, particularly at the fifth position of the indole ring, was found to be crucial for enhancing molecular hydrophobicity, which is favorable for binding to the MAO-B active site and achieving selectivity. nih.gov

| Compound | IC50 (μM) for MAO-A | IC50 (μM) for MAO-B | Selectivity Index (SI) for MAO-B | Ki (μM) for MAO-B |

|---|---|---|---|---|

| ISB1 | 6.824 | 0.063 | 108.31 | 0.055 ± 0.010 |

| ISFB1 | 0.678 | 0.072 | 9.41 | 0.069 ± 0.025 |

| ISBB1 | 1.570 | 0.081 | 19.38 | N/A |

| ISBB3 | 0.731 | 0.198 | 3.69 | N/A |

Aminopeptidase N (APN) Inhibition